ethyl 4-[(1-oxo-4-phenylphthalazin-2(1H)-yl)methyl]benzoate
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Overview
Description
ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE is a complex organic compound characterized by its unique structure, which includes a phthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylphthalazin-1-one with ethyl 4-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETATE: Shares a similar phthalazine ring system but differs in the ester group.
ETHYL 2-OXO-4-PHENYLBUTYRATE: Another compound with a similar structure but different functional groups.
Uniqueness
ETHYL 4-{[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]METHYL}BENZOATE is unique due to its specific combination of functional groups and the phthalazine ring system
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 4-[(1-oxo-4-phenylphthalazin-2-yl)methyl]benzoate |
InChI |
InChI=1S/C24H20N2O3/c1-2-29-24(28)19-14-12-17(13-15-19)16-26-23(27)21-11-7-6-10-20(21)22(25-26)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3 |
InChI Key |
HTJLDNZGRYAZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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